

# Characterization of 2-Vinylphenyl Acetate: An In-depth Spectroscopic Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Vinylphenyl acetate*

Cat. No.: *B1631519*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **2-Vinylphenyl acetate** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details experimental protocols and presents a thorough analysis of the spectral data, crucial for the identification and quality control of this compound in research and drug development settings.

## Spectroscopic Analysis

The structural elucidation of **2-Vinylphenyl acetate** is achieved through the combined application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy. Each technique provides unique and complementary information regarding the molecule's functional groups and atomic connectivity.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in **2-Vinylphenyl acetate**. The spectrum is characterized by signals corresponding to the aromatic, vinyl, and acetyl protons.

Table 1:  $^1\text{H}$  NMR Spectral Data for **2-Vinylphenyl Acetate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.50-7.20	Multiplet	4H	Ar-H
~6.80	Doublet of Doublets	1H	-CH=CH <sub>2</sub>
~5.80	Doublet	1H	-CH=CH <sub>2</sub> (trans)
~5.30	Doublet	1H	-CH=CH <sub>2</sub> (cis)
~2.30	Singlet	3H	-OCOCH <sub>3</sub>

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the **2-Vinylphenyl acetate** molecule. The spectrum will show distinct signals for the carbonyl, aromatic, vinyl, and methyl carbons.

Table 2: <sup>13</sup>C NMR Spectral Data for **2-Vinylphenyl Acetate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~169	C=O (ester carbonyl)
~150	Ar-C (ipso, attached to O)
~136	Ar-C (ipso, attached to vinyl)
~135	CH=CH <sub>2</sub>
~130-125	Ar-C
~117	CH=CH <sub>2</sub>
~21	-OCOCH <sub>3</sub>

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **2-Vinylphenyl acetate** by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: FT-IR Spectral Data for **2-Vinylphenyl Acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080-3010	Medium	=C-H stretch (aromatic and vinyl)
~2980-2850	Weak	C-H stretch (aliphatic)
~1760	Strong	C=O stretch (ester)
~1630	Medium	C=C stretch (vinyl)
~1600, 1490	Medium-Weak	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)
~990, 910	Strong	=C-H bend (vinyl out-of-plane)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Vinylphenyl acetate**.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Vinylphenyl acetate** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

**Instrumental Parameters ( $^1\text{H}$  NMR):**

- Spectrometer: 400 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS)
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Pulse Angle: 30-45 degrees

**Instrumental Parameters ( $^{13}\text{C}$  NMR):**

- Spectrometer: 100 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS)
- Decoupling: Proton decoupled
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds

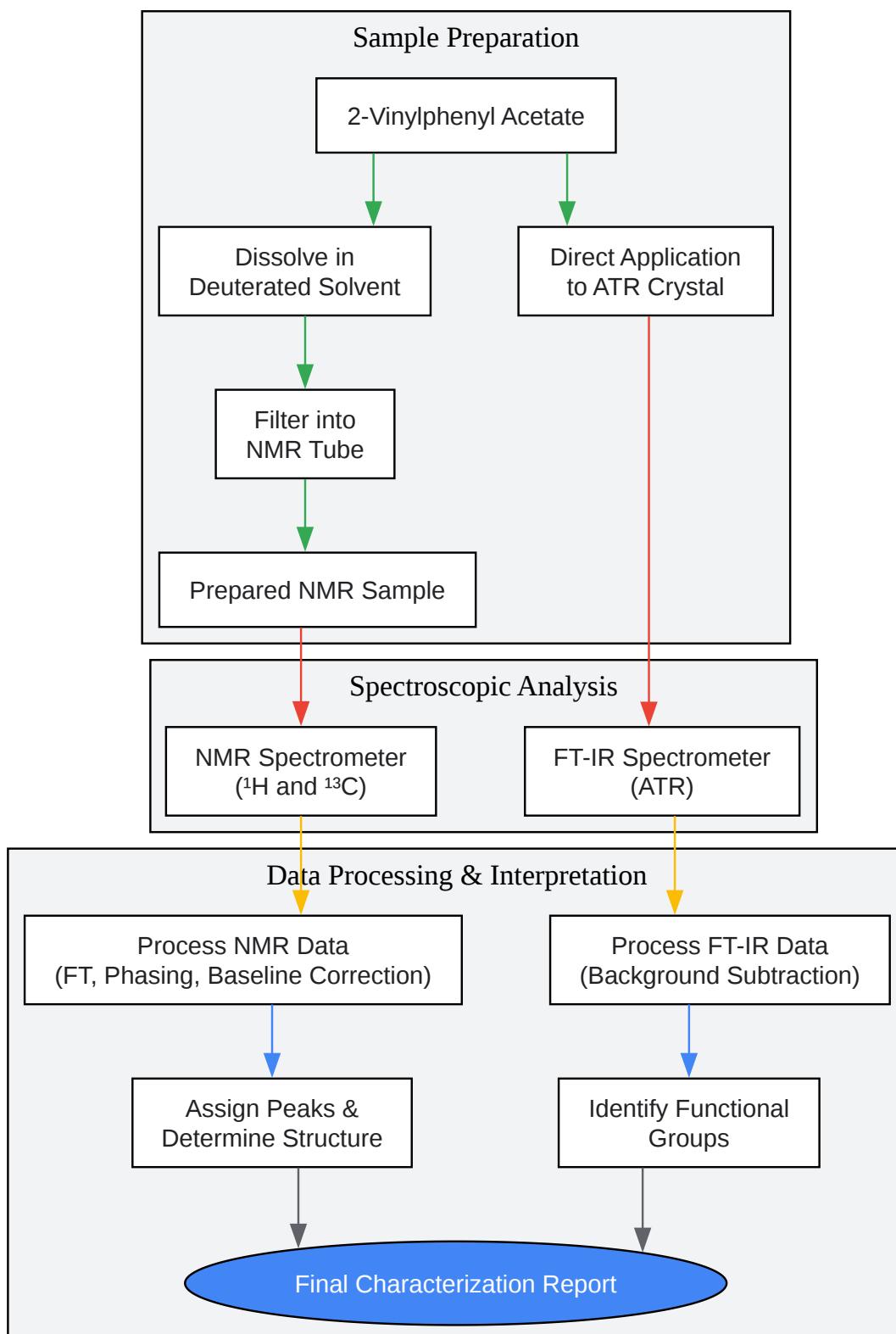
## FT-IR Spectroscopy (ATR Method)

### Sample Preparation and Analysis:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **2-Vinylphenyl acetate** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Clean the ATR crystal thoroughly after the measurement.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for **2-Vinylphenyl acetate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic characterization of **2-Vinylphenyl acetate**.

- To cite this document: BenchChem. [Characterization of 2-Vinylphenyl Acetate: An In-depth Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631519#characterization-of-2-vinylphenyl-acetate-using-nmr-and-ir>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)